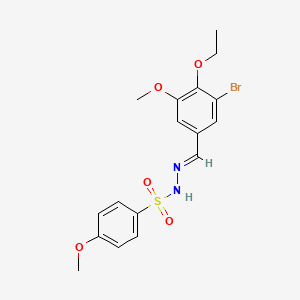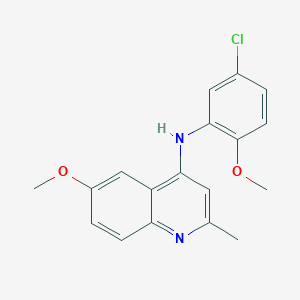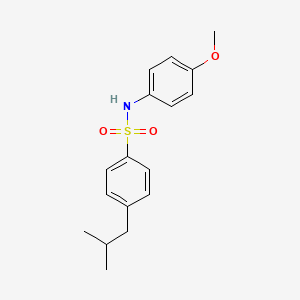
4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine receptor agonists. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide involves the activation of the adenosine A3 receptor, which is a G protein-coupled receptor that is expressed on various immune cells, including macrophages, dendritic cells, and T cells. Activation of the adenosine A3 receptor leads to the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, and the induction of anti-inflammatory cytokines, such as IL-10. 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide has also been shown to inhibit the production of reactive oxygen species and nitric oxide, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of anti-inflammatory cytokines, the inhibition of reactive oxygen species and nitric oxide production, and the inhibition of cancer cell growth and induction of apoptosis. In addition, 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments is its specificity for the adenosine A3 receptor, which allows for the selective activation of this receptor without affecting other adenosine receptors. This allows for a more precise understanding of the role of the adenosine A3 receptor in various diseases. However, one of the limitations of using 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide. One direction is the development of more potent and selective adenosine A3 receptor agonists that can be used for the treatment of various diseases. Another direction is the investigation of the role of the adenosine A3 receptor in the regulation of immune function and inflammation. Finally, the potential use of 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide in combination with other therapies for the treatment of cancer and neurodegenerative diseases should be explored.
Méthodes De Synthèse
The synthesis of 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide involves a multistep process that starts with the reaction of 4-methoxybenzenesulfonyl chloride with isobutylamine to form 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide. This intermediate is then subjected to another series of reactions to yield the final product, 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide. The overall yield of the synthesis process is around 10-15%.
Applications De Recherche Scientifique
4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory and immunomodulatory effects by activating the adenosine A3 receptor, which is expressed on various immune cells. 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-13(2)12-14-4-10-17(11-5-14)22(19,20)18-15-6-8-16(21-3)9-7-15/h4-11,13,18H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFGJXVUPJHOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-4-(2-methylpropyl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]pyrimidine](/img/structure/B5762166.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)
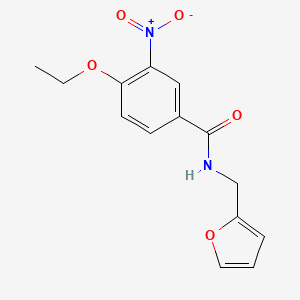
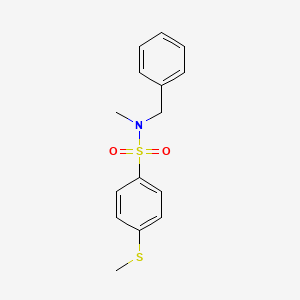
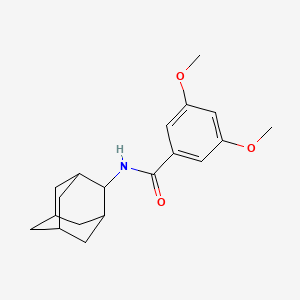
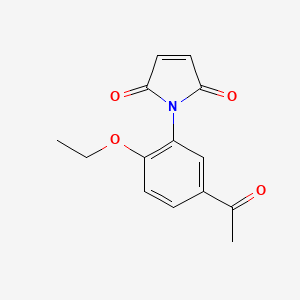
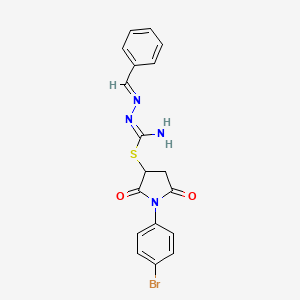
![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)
![2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5762214.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)
![ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate](/img/structure/B5762239.png)
![4-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5762241.png)
